tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate
Overview
Description
“tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate” is a chemical compound with the molecular formula C10H19FN2O2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom. The piperidine ring is substituted at the 3-position with a carbamate group and at the 4-position with a fluorine atom .Scientific Research Applications
Synthesis of N-Boc-Protected Anilines
tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial for the protection of amine groups during the synthesis of complex organic molecules, ensuring that the amines do not react until the desired step in the synthetic pathway.
Development of Tetrasubstituted Pyrroles
The compound is employed in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . These pyrroles are significant intermediates in pharmaceutical research and development, particularly for their potential use in medicinal chemistry.
Molecular Structure Analysis
The compound’s crystal structure can be analyzed to understand its conformational properties and interactions . Such studies can provide insights into the stereochemistry of related compounds and inform the design of molecules with desired biological activities.
Future Directions
properties
IUPAC Name |
tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKRFWRGEVHCAT-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNCC[C@H]1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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